2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H7BF4O4. This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of fluorine and methoxy groups in its structure makes it a valuable reagent in various chemical transformations.
Preparation Methods
Chemical Reactions Analysis
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds and substituted phenols.
Scientific Research Applications
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid include:
3-(Trifluoromethoxy)phenylboronic acid: This compound lacks the fluorine and methoxy groups, making it less versatile in certain reactions.
4-(Trifluoromethoxy)phenylboronic acid: Similar to the 3-substituted compound but with the trifluoromethoxy group in the para position, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of fluorine, methoxy, and trifluoromethoxy groups, which provide distinct electronic and steric properties that can be leveraged in various chemical transformations.
Properties
IUPAC Name |
[2-fluoro-3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O4/c1-16-6-3-4(17-8(11,12)13)2-5(7(6)10)9(14)15/h2-3,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABOWWUARPZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.